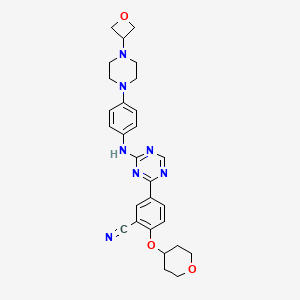

TBK1/IKKepsilon-IN-5

Description

Overview of TBK1 and IKKε as Non-Canonical IKK Family Members

The inhibitor of κB (IκB) kinase (IKK) family is composed of multifunctional serine/threonine protein kinases that are central regulators of inflammatory and innate immune responses. mdpi.com This family is broadly divided into two subgroups: the canonical IKKs (IKKα and IKKβ) and the non-canonical IKKs, which include TBK1 and IKKε. oncotarget.comfrontiersin.org While they share structural similarities with their canonical counterparts, TBK1 and IKKε possess distinct functional roles. nih.govmdpi.com

TBK1 and IKKε are characterized as non-canonical because they are generally not required for the activation of the classical NF-κB pathway, which involves the degradation of IκBα. nih.govfrontiersin.orgnih.gov Instead, their primary function is to phosphorylate and activate interferon regulatory factors (IRFs), such as IRF3 and IRF7. nih.govnih.govembopress.org This action is a critical step in the production of type I interferons (IFN-α and IFN-β), which are essential cytokines in the antiviral response. nih.govnih.gov

Structurally, TBK1 and IKKε have a similar domain composition to the canonical IKKs but notably lack the NEMO-binding domain (NBD) essential for integration into the canonical IKK complex. nih.gov TBK1 shares approximately 65% sequence homology with IKKε, which accounts for their significant functional overlap. mdpi.com TBK1 is expressed ubiquitously across all tissues, whereas IKKε expression is more restricted, with the highest levels found in immune cells and lymphoid tissues. nih.govmdpi.com

Historical Context of TBK1 and IKKε Discovery in Cellular Signaling

The discovery of TBK1 and IKKε in the late 1990s expanded the understanding of the IKK family and its role beyond canonical NF-κB signaling. frontiersin.org

IKKε , also known as IKK-inducible (IKKi), was first identified in 1999 as a kinase induced by lipopolysaccharide (LPS) in macrophages. frontiersin.orgpnas.org It was initially characterized based on its sequence similarity to the canonical kinases IKKα and IKKβ. pnas.org

TBK1 was discovered through its interaction with a protein called TANK (TRAF-associated NF-κB activator). nih.govmdpi.com It was also independently identified as T2K (TRAF2-associated kinase) and NAK (NF-κB-activating kinase). nih.gov

Initially, both kinases were thought to be activators of NF-κB. nih.govnih.gov However, subsequent research using knockout models demonstrated that their primary and most critical role was in the phosphorylation of IRF3 and IRF7, placing them as central components of the pathway leading to type I interferon production in response to viral infection. nih.govnih.govrupress.org This pivotal work established them as "non-canonical" IKKs, distinguishing their function from the IκBα-degradation pathway driven by the canonical IKK complex. nih.gov

Research Findings on TBK1/IKKepsilon-IN-5

This compound has been utilized in research to explore the therapeutic potential of dual TBK1/IKKε inhibition. Studies have shown that the compound can block the secretion of immunosuppressive cytokines from tumor cell spheroids without causing cytotoxicity. selleckchem.comselleckchem.com Furthermore, it enhances the secretion of key immunostimulatory cytokines, such as IL-2 and IFN-γ, from purified human T cells. medchemexpress.comselleckchem.com

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC50 Value |

|---|---|

| TBK1 | 1.0 nM |

| IKKε | 5.6 nM |

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against its target kinases. medchemexpress.comselleckchem.com

Table 2: Key Cellular Functions of TBK1 and IKKε

| Kinase | Primary Functions |

|---|---|

| TBK1 | - Phosphorylation of IRF3/IRF7 to induce Type I IFNs nih.gov- Regulation of autophagy nih.gov- Control of IKKε protein stability frontiersin.org- Prevention of TNF-induced cell death researchgate.net |

| IKKε | - Phosphorylation of IRF3/IRF7 (often redundant to TBK1) nih.gov- Regulation of energy balance and metabolism invivogen.com- Involvement in oncogenesis, particularly in breast cancer nih.gov |

This table outlines the major, distinct, and overlapping roles of TBK1 and IKKε in various cellular processes.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yloxy)-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQFLAQHGHBIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms Regulating Tbk1 and Ikkε Activity

Activation Mechanisms of TBK1 and IKKε

The activation of TANK-binding kinase 1 (TBK1) and its homolog, IκB kinase epsilon (IKKε), is a critical nexus in the innate immune response. This process is tightly controlled by a series of molecular events, including post-translational modifications, ubiquitination, and the recruitment of adaptor proteins, which collectively ensure a precise and robust response to cellular threats.

Post-Translational Modifications and Kinase Activation Loop Phosphorylation (e.g., Ser172 in TBK1)

A primary mechanism for the activation of both TBK1 and IKKε is the phosphorylation of a specific serine residue within their kinase activation loop. mdpi.comasm.org For TBK1, this critical residue is Serine 172 (Ser172). mdpi.comnih.govpnas.orgfrontiersin.org Phosphorylation at this site induces a conformational change that is essential for the kinase's catalytic activity. nih.govresearchgate.net This activation can occur through trans-autophosphorylation, where one TBK1 dimer phosphorylates another. mdpi.combiorxiv.org However, studies have also indicated the involvement of distinct upstream kinases that phosphorylate TBK1 in response to specific stimuli. mdpi.combiorxiv.org While a phosphomimetic mutation (S172E) can partially restore kinase activity, it doesn't achieve the full activity of the wild-type kinase, highlighting the complexity of the activation process. pnas.org

Ubiquitination-Dependent Regulation of TBK1/IKKε Activity

Ubiquitination, the process of attaching ubiquitin molecules to a protein, plays a crucial role in regulating the activity of TBK1 and IKKε. Specifically, K63-linked polyubiquitination is a key activating signal. mdpi.comnih.govnih.gov This type of ubiquitination does not target the protein for degradation but rather serves as a scaffold for the assembly of signaling complexes.

For TBK1, K63-linked polyubiquitination occurs on at least two lysine (B10760008) residues, Lys30 and Lys401. nih.govnih.gov This modification is essential for TBK1's kinase activity and requires an intact dimeric structure. nih.govnih.gov Similarly, the activity of IKKε is regulated by K63-linked polyubiquitination, a process controlled by cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and the E3 ubiquitin-protein ligase, TNF receptor-associated factor 2 (TRAF2). mdpi.com In contrast, K48-linked ubiquitination can lead to the degradation of signaling components, thereby downregulating the pathway. nih.gov

Adaptor Protein Recruitment and Complex Formation (e.g., TANK, NAP1, SINTBAD)

The activation and localization of TBK1 and IKKε are critically dependent on their interaction with a variety of adaptor proteins. nih.govresearchgate.net These adaptor proteins facilitate the formation of higher-order signaling complexes, bringing the kinases in proximity to their substrates and other regulatory molecules. researchgate.net Three key adaptor proteins are TANK (TRAF family member-associated NF-κB activator), NAP1 (NAK-associated protein 1), and SINTBAD (Similar to NAP1 TBK1 adaptor). nih.govresearchgate.netplos.orgfrontiersin.org

These adaptor proteins share a common TBK1 binding domain and can competitively bind to the C-terminal domain of TBK1. nih.govresearchgate.net The binding of an adaptor protein is thought to induce a conformational change in TBK1, facilitating its dimerization and subsequent trans-autophosphorylation and activation. nih.govresearchgate.net The specific adaptor protein involved can vary depending on the upstream signaling pathway, allowing for context-specific regulation of TBK1/IKKε activity. For instance, TANK and NAP1 are responsible for the majority of TBK1 recruitment to the TNFR1 signaling complex.

Upstream Regulatory Pathways and Activators

The activation of TBK1 and IKKε is initiated by a diverse array of upstream signaling pathways, most notably those originating from pattern recognition receptors (PRRs). These receptors are responsible for detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby initiating an innate immune response.

Pattern Recognition Receptor (PRR) Signaling Convergence

Multiple PRR signaling pathways converge on the TBK1/IKKε kinase complex, positioning it as a central hub for the induction of type I interferons and other inflammatory responses. nih.govembopress.orgscientificarchives.com These pathways include those initiated by Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and cytosolic DNA sensors like cGAS. nih.govfrontiersin.org The activation of these PRRs leads to the recruitment of specific adaptor proteins that, in turn, activate TBK1 and IKKε. scientificarchives.com

Toll-Like Receptor (TLR) Pathways (e.g., TLR3, TLR4)

Toll-like receptors are a major class of PRRs that recognize a wide range of microbial components. cellsignal.com The activation of TBK1 and IKKε is particularly prominent in the signaling pathways of endosomal TLRs, such as TLR3, and the cell surface receptor TLR4. nih.govcolumbia.edu

TLR3: This receptor recognizes double-stranded RNA (dsRNA), a common molecular pattern associated with viral infections. frontiersin.orgcolumbia.edu Upon activation, TLR3 recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). cellsignal.comcolumbia.edunih.gov TRIF then serves as a platform for the recruitment and activation of TBK1 and IKKε, leading to the phosphorylation of IRF3 and the subsequent production of type I interferons. nih.govcolumbia.edupnas.org

TLR4: TLR4 is the primary receptor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.comnih.gov The TLR4 signaling pathway is unique in that it can proceed through two distinct branches: a MyD88-dependent pathway and a TRIF-dependent (MyD88-independent) pathway. columbia.edunih.gov The TRIF-dependent pathway, which is initiated from the endosome following internalization of the TLR4-ligand complex, is responsible for the activation of TBK1 and IKKε and the induction of type I interferons. cellsignal.comnih.gov This pathway involves the adaptor protein TRAM, which facilitates the interaction between TLR4 and TRIF. nih.gov

| Receptor | Ligand | Key Adaptor(s) | Outcome of TBK1/IKKε Activation |

| TLR3 | dsRNA | TRIF | IRF3 phosphorylation, Type I IFN production |

| TLR4 | LPS | TRIF, TRAM | IRF3 phosphorylation, Type I IFN production |

RIG-I-like Receptor (RLR) Pathways (e.g., RIG-I, MDA5)

The RIG-I-like receptor (RLR) family, which includes Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated gene 5 (MDA5), are cytosolic sensors of viral RNA. expasy.org Upon binding to viral RNA, RIG-I and MDA5 undergo conformational changes and are post-translationally modified with K63-linked polyubiquitin (B1169507) chains. plos.org This modification promotes their oligomerization and interaction with the mitochondrial antiviral signaling protein (MAVS), also known as IPS-1, CARDIF, or VISA. plos.org MAVS then acts as a scaffold, recruiting a complex of proteins including TRAF3, TANK, and the kinases TBK1 and IKKε. invivogen.com This proximity facilitates the activation of TBK1 and IKKε, which are essential for the subsequent phosphorylation and activation of interferon regulatory factors (IRFs). plos.org While both kinases can be activated downstream of RLRs, some evidence suggests that IKKε may be preferentially activated by this pathway compared to TBK1, which might be more prominently activated by TLRs and DNA sensors. expasy.org

Cytosolic DNA Sensing Pathways (e.g., cGAS-STING)

The presence of foreign DNA in the cytoplasm, a hallmark of many viral and some bacterial infections, is primarily detected by the enzyme cyclic GMP-AMP synthase (cGAS). mdpi.commdpi.com Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). mdpi.com cGAMP then binds to and activates the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum (ER). mdpi.com Activated STING translocates from the ER to the Golgi apparatus, a process that is crucial for its signaling function. mdpi.com During this translocation, STING recruits TBK1, leading to TBK1's autophosphorylation and subsequent activation. mdpi.commdpi.com Activated TBK1, and to some extent IKKε, then phosphorylates downstream targets to initiate an immune response. mdpi.comjci.orgresearchgate.net The cGAS-STING pathway is a central hub for detecting intracellular DNA and is critically dependent on TBK1 for its antiviral effects. mdpi.comfrontiersin.org

Inflammatory Cytokine-Mediated Activation

Beyond PAMPs, TBK1 and IKKε activity can also be modulated by inflammatory cytokines. This creates a feedback loop where the products of the initial immune response can further influence the activity of these kinases. For instance, pro-inflammatory cytokines can induce the expression of IKKε, which is otherwise restricted to certain immune cells. frontiersin.org This induction can sensitize cells to subsequent PAMP signals. Furthermore, TBK1 has been shown to be activated by various inflammatory stimuli, leading to the activation of NF-κB and IRF transcription factors, which in turn drive the expression of pro-inflammatory genes. mdpi.comresearchgate.net However, TBK1 can also have anti-inflammatory roles by suppressing the production of certain pro-inflammatory cytokines like IL-1β in macrophages, highlighting the context-dependent nature of its function. pnas.org

Oncogenic Kinase Linkages (e.g., RAS signaling)

Aberrant activation of TBK1 has been implicated in the development and progression of several cancers, particularly those driven by oncogenic mutations in genes like KRAS. researchgate.netmdpi.compnas.org In these contexts, TBK1 is not activated by traditional immune stimuli but by signaling cascades downstream of the oncogenic kinase. For example, in KRAS-mutant cancers, the RalB GTPase, an effector of RAS signaling, can engage and activate TBK1. mdpi.compnas.orgnih.gov This activation of TBK1 can promote cancer cell survival by suppressing apoptosis and activating pro-survival pathways like AKT signaling. pnas.orgnih.gov This linkage between oncogenic signaling and TBK1 activity has positioned TBK1 as a potential therapeutic target in certain cancers. researchgate.netpnas.org

Downstream Substrates and Phosphorylation Events Mediated by TBK1/IKKε

Once activated, TBK1 and IKKε phosphorylate a range of downstream substrates, leading to the propagation of the immune signal and the regulation of other cellular processes like autophagy.

Interferon Regulatory Factor (IRF) Phosphorylation (IRF3, IRF7)

A primary and well-characterized function of TBK1 and IKKε is the phosphorylation of interferon regulatory factors (IRFs), particularly IRF3 and IRF7. frontiersin.orgembopress.orgreactome.org IRF3 is constitutively expressed in most cells, while IRF7 expression is often induced by an initial wave of type I interferons. nih.govnih.gov Upon activation, TBK1 and IKKε directly phosphorylate specific serine residues in the C-terminal region of IRF3 and IRF7. frontiersin.orgnih.govembopress.org This phosphorylation event triggers their dimerization, nuclear translocation, and subsequent binding to interferon-stimulated response elements (ISREs) in the promoters of type I IFN genes, leading to their transcriptional activation. embopress.orgreactome.orgnih.gov The activation of IRF3 and IRF7 is a critical step in the establishment of an antiviral state. frontiersin.orgnih.gov

Autophagy Receptor Phosphorylation (e.g., p62/SQSTM1, Optineurin, NDP52)

In addition to their role in innate immunity, TBK1 and IKKε are key regulators of selective autophagy, a process that targets specific cellular components for degradation. This is mediated through the phosphorylation of autophagy receptors.

p62/SQSTM1: TBK1 can phosphorylate the autophagy receptor p62 (also known as SQSTM1). researchgate.netplos.org This phosphorylation enhances the ability of p62 to recruit ubiquitinated cargo to the autophagosome. biorxiv.org

Optineurin (OPTN): Optineurin is another critical autophagy receptor that is a direct substrate of TBK1. researchgate.netnih.govnih.gov TBK1 phosphorylates optineurin at several sites, which enhances its binding to ubiquitin chains on damaged mitochondria (mitophagy) and facilitates the recruitment of the autophagy machinery. nih.govnih.gov The interaction between TBK1 and optineurin is crucial for the initiation of mitophagy. researchgate.net

NDP52: Similar to optineurin, NDP52 (also known as CALCOCO2) is an autophagy receptor involved in xenophagy (the autophagic clearance of intracellular pathogens) and mitophagy. plos.orgnih.gov TBK1 phosphorylates NDP52, which is important for its function in recruiting the autophagy machinery to ubiquitinated targets. researchgate.netnih.govnih.gov The phosphorylation of these autophagy receptors by TBK1 serves as a key signaling hub that links innate immune sensing to the clearance of pathogens and damaged organelles. researchgate.netplos.org

Direct and Indirect Modulation of Other Kinases and Signaling Molecules (e.g., Akt, mTOR, STATs, NF-κB components)

The kinases TBK1 and IKKε are integral signaling nodes that extend their influence far beyond their canonical role in innate immunity. They directly and indirectly modulate a host of other kinases and signaling molecules, thereby orchestrating a complex network that governs cell proliferation, survival, metabolism, and inflammation. Inhibition of TBK1 and IKKε, as would be the function of a compound like TBK1/IKKepsilon-IN-5, consequently leads to significant downstream alterations in these interconnected pathways.

Modulation of the Akt-mTOR Signaling Pathway:

TBK1 and IKKε are recognized as significant promoters of cellular survival and proliferation, partly through the activation of the Akt-mTOR signaling cascade. nih.govacs.org Research indicates that TBK1 can drive pro-survival signaling by activating Akt and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). mdpi.compnas.org In certain non-small cell lung cancer (NSCLC) cells, sensitivity to TBK1 inhibition was associated with a reduction in both Akt and mTORC1 signaling. mdpi.com TBK1 is also reported to have the capacity to directly phosphorylate mTOR. nih.govmdpi.com

Furthermore, IKKε plays a role in promoting Akt and mTORC1 activation. nih.gov One mechanism involves the IKKε-mediated phosphorylation and subsequent inhibition of glycogen (B147801) synthase kinase 3-alpha (GSK3α), an enzyme that normally suppresses Akt activation. nih.govmdpi.com This intricate regulation highlights how TBK1/IKKε activity supports anabolic processes and cell growth, suggesting that their inhibition would serve to dampen these pathways.

Modulation of STATs (Signal Transducers and Activators of Transcription):

The interplay between TBK1/IKKε and the STAT family of transcription factors is complex and context-dependent. TBK1 can directly phosphorylate STAT3 on a specific serine residue (Ser754), which has been shown to curtail the transcriptional activity of STAT3 induced by cytosolic DNA. nih.gov In contrast, other studies have linked IKKε upregulation with the activation of STAT3 in lung cancer. ashpublications.org IKKε can also directly phosphorylate STAT1, enhancing its capacity for gene activation. nih.gov This dual regulatory function, capable of both activating and restricting STAT activity, underscores the nuanced role of TBK1/IKKε in controlling cytokine signaling and immune responses.

Modulation of NF-κB Pathway Components:

The relationship between TBK1/IKKε and the NF-κB pathway is multifaceted. While initially identified as NF-κB activating kinases, subsequent research has shown they are largely dispensable for canonical NF-κB activation in response to many common stimuli like TNFα or IL-1β. mdpi.compnas.org However, they are not without influence. TBK1 and IKKε can phosphorylate several components of the pathway, including RelA, c-Rel, and IκBα, in a cell- and signal-specific manner. nih.govmdpi.com For instance, TBK1 has been shown to phosphorylate and activate IKKβ, positioning it as an upstream IKK kinase. mdpi.com

Conversely, TBK1 and IKKε can also exert negative regulatory effects on NF-κB signaling. nih.gov Studies have demonstrated that TBK1 can phosphorylate the catalytic subunits of the canonical IKK complex, leading to its inactivation. nih.govpnas.org Additionally, TBK1 can suppress the non-canonical NF-κB pathway by mediating the phosphorylation and subsequent degradation of NF-κB-inducing kinase (NIK). mdpi.comnih.govpnas.org This suggests that inhibiting TBK1/IKKε could, in some contexts, lead to a paradoxical increase in inflammatory signaling by removing this layer of negative feedback. nih.gov In KRAS-mutant cancer cells, however, TBK1 is believed to drive pro-survival signaling through an NF-κB pathway that involves c-Rel. mdpi.com

Table 1: Summary of TBK1/IKKε Interactions with Other Signaling Molecules

| Target Molecule/Pathway | Modulatory Effect of TBK1/IKKε | Key Research Findings | Citations |

|---|---|---|---|

| Akt | Activation | TBK1/IKKε promotes Akt phosphorylation and activity. IKKε can phosphorylate and inhibit GSK3α, a suppressor of Akt. | mdpi.compnas.orgnih.govmdpi.com |

| mTORC1 | Activation | TBK1/IKKε activity drives mTORC1 signaling. TBK1 may directly phosphorylate mTOR. | nih.govmdpi.comnih.govmdpi.com |

| STAT1 | Activation | IKKε directly phosphorylates STAT1, increasing its gene-activating potential. | nih.gov |

| STAT3 | Context-Dependent Modulation | TBK1 can phosphorylate STAT3 at Ser754, restricting its activity. IKKε upregulation is correlated with STAT3 activation in some cancers. | nih.govashpublications.org |

| NF-κB Components (General) | Context-Dependent Modulation | Can phosphorylate RelA, cRel, and IκBα. Role in activation is highly dependent on cellular context and stimulus. | nih.govmdpi.com |

| IKK Complex (Canonical) | Negative Regulation | TBK1/IKKε can phosphorylate and inactivate the canonical IKKs (IKKα/IKKβ). | nih.govpnas.org |

| NIK (NF-κB Inducing Kinase) | Negative Regulation | TBK1 mediates the phosphorylation and degradation of NIK, suppressing the non-canonical NF-κB pathway. | mdpi.comnih.govpnas.org |

| PLK1 (Polo-like kinase 1) | Activation | TBK1 directly phosphorylates and activates PLK1 during mitosis. | nih.govpnas.org |

| c-Rel | Activation | TBK1 drives pro-survival signaling in KRAS-positive cancer cells through a c-Rel-dependent NF-κB pathway. | nih.govmdpi.com |

Table 2: Effects of TBK1/IKKε Inhibition on Downstream Signaling

| Inhibitor Target | Affected Pathway | Consequence of Inhibition | Potential Cellular Outcome | Citations |

|---|---|---|---|---|

| TBK1/IKKε | Akt-mTORC1 | Blunted Akt and mTORC1 signaling. | Reduced cell proliferation and survival. | mdpi.com |

| TBK1/IKKε | STAT Signaling | Altered STAT1 and STAT3 activity. | Modulation of cytokine responses and gene expression. | nih.govashpublications.orgnih.gov |

| TBK1/IKKε | NF-κB (Pro-survival) | Decreased activity of pro-survival NF-κB pathways (e.g., via c-Rel). | Induction of apoptosis in susceptible cancer cells. | mdpi.com |

| TBK1/IKKε | NF-κB (Negative Regulation) | Removal of negative feedback on IKKs and NIK. | Potential for increased inflammatory signaling in specific contexts. | nih.govpnas.org |

| TBK1/IKKε | Mitotic Signaling (PLK1) | Impaired mitotic phosphorylation and activation of PLK1. | Disruption of cell division. | pnas.org |

Roles of Tbk1 and Ikkε in Fundamental Biological Processes: Preclinical Research Insights

Innate Immunity and Antiviral Defense Mechanisms

TBK1 and IKKε are central to the innate immune system, acting as key mediators that translate the detection of pathogens into a robust defensive response. frontiersin.orgmdpi.com They are activated downstream of various pattern recognition receptors (PRRs), which sense pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids. embopress.orgunc.edu

Type I Interferon (IFN) Production and Antiviral State Induction

The production of type I interferons (IFN-α/β) is a hallmark of the antiviral response, and TBK1/IKKε are primary kinases responsible for its initiation. mdpi.comfrontiersin.orgnih.gov Upon detection of viral DNA or RNA by cytosolic sensors like cGAS or RIG-I-like receptors (RLRs), adaptor proteins such as STING, MAVS, and TRIF recruit and activate TBK1 and IKKε. frontiersin.orgasm.org

Research has highlighted a functional redundancy between the two kinases in this pathway. mdpi.comfrontiersin.org While TBK1 is ubiquitously expressed and considered the primary driver of IRF3/7 activation, IKKε expression is more restricted but can be induced by inflammatory stimuli. mdpi.comembopress.org Studies on TBK1-deficient human cells revealed that a compensatory upregulation of IKKε can maintain a robust type I IFN response, demonstrating a critical backup mechanism. frontiersin.orgnih.govimmunosensation.de However, the loss of TBK1's kinase activity, without the loss of the protein itself, can lead to a diminished IFN response because the inactive TBK1 still promotes IKKε degradation. frontiersin.orgnih.govimmunosensation.de The use of dual inhibitors like Amlexanox (B1666007) or BX795 in research settings has confirmed that blocking both kinases effectively suppresses IFN-β production. invivogen.comembopress.orginvivogen.com

| Key Component | Role in Type I IFN Production | Supporting Findings |

| TBK1/IKKε | Primary kinases that phosphorylate and activate IRF3/IRF7. embopress.orgfrontiersin.org | Activated downstream of PRR signaling (cGAS-STING, RLR-MAVS). frontiersin.orgasm.org |

| IRF3/IRF7 | Transcription factors that, upon phosphorylation, dimerize and translocate to the nucleus. frontiersin.orgfrontiersin.org | Drive transcription of type I IFN genes and IFN-stimulated genes (ISGs). embopress.orgnih.gov |

| Type I IFNs | Secreted cytokines that establish an antiviral state. mdpi.com | Induce hundreds of antiviral genes in neighboring cells. mdpi.comresearchgate.net |

| Functional Redundancy | IKKε can compensate for the loss of TBK1 to maintain IFN production. frontiersin.orgnih.gov | In TBK1-deficient cells, IKKε expression is upregulated, ensuring an unmitigated IFN response. frontiersin.orgnih.gov |

Pathogen Clearance Mechanisms (e.g., against viruses, bacteria)

Beyond the IFN-dependent pathways, TBK1 is also involved in autophagy, a cellular process for degrading and recycling cellular components, which can be co-opted to eliminate intracellular pathogens, a process known as xenophagy. nih.govmdpi.com TBK1 promotes the clearance of cytosolic bacteria by phosphorylating autophagy receptors like p62/SQSTM1. nih.gov This kinase activity is crucial for the maturation of autophagosomes into organelles capable of destroying pathogens. nih.gov Preclinical studies have demonstrated that the TBK1-dependent IFN response is critical for controlling bacterial infections, such as those caused by Listeria monocytogenes. frontiersin.orgnih.gov

Furthermore, research on STING signaling has revealed that TBK1 recruitment is essential for immune defense against viruses like Herpes Simplex Virus 1 (HSV-1), and this defense is not solely dependent on type I IFNs. pnas.org This suggests that TBK1 activation downstream of STING triggers other critical antiviral mechanisms, potentially including the activation of NF-κB and subsequent inflammatory responses. pnas.org

Interplay with Adaptive Immunity (e.g., T cell responses, B cell differentiation, humoral immunity)

While central to innate immunity, TBK1 and IKKε also significantly influence the adaptive immune response. mdpi.comnih.gov They act as a bridge, shaping the subsequent activation of T cells and B cells. mdpi.com TBK1 signaling in dendritic cells (DCs), the most potent antigen-presenting cells, is crucial for regulating T cell responses. nih.govmdpi.com

Interestingly, the role of these kinases in T cells appears to be inhibitory. Preclinical studies have shown that both TBK1 and IKKε can suppress T cell function. nih.gov For instance, IKKε has been reported to phosphorylate NFATc1, a key transcription factor for T cell activation, thereby suppressing its function. nih.gov This has significant implications for cancer immunotherapy. The use of the specific dual inhibitor, TBK1/IKKε-IN-5, has been shown to enhance the response to PD-1 blockade in preclinical tumor models. medchemexpress.comselleckchem.com By inhibiting TBK1/IKKε, the compound promotes the secretion of IL-2 and IFN-γ from CD4+ and CD8+ T cells, boosting their antitumor activity and inducing long-term immunologic memory. medchemexpress.comselleckchem.com This suggests that in the tumor microenvironment, TBK1/IKKε activity contributes to an immune-suppressive state.

TBK1 is also involved in B cell differentiation, specifically in the context of the immunoglobulin A (IgA) class switch. nih.gov This highlights its role in shaping humoral immunity.

| Immune Cell Type | Role of TBK1/IKKε | Effect of Inhibition (e.g., with TBK1/IKKε-IN-5) |

| Dendritic Cells (DCs) | Regulates antigen presentation and subsequent T cell activation. mdpi.comnih.gov | Enhances T cell-mediated immune responses. mdpi.com |

| T Cells | Suppresses T cell activation and function. nih.gov | Promotes secretion of effector cytokines (IL-2, IFN-γ) and enhances antitumor immunity. medchemexpress.comselleckchem.com |

| B Cells | Involved in IgA class switch and differentiation. nih.gov | Not fully elucidated in the context of specific inhibitors. |

Autophagy and Selective Autophagy Pathways

Autophagy is a fundamental catabolic process where cells degrade and recycle damaged organelles and proteins to maintain homeostasis. mdpi.commdpi.com TBK1 is a key regulator of this process, particularly in selective autophagy, where specific cargo is targeted for degradation. mdpi.comwikipedia.org

Regulation of Autophagosome Formation and Maturation

TBK1 plays a critical role not in the initiation of autophagy but in the maturation of autophagosomes—the double-membraned vesicles that engulf cytoplasmic cargo. nih.gov Studies in TBK1-deficient mouse embryonic fibroblasts (MEFs) showed an accumulation of immature autophagic organelles, indicating a block in the maturation process. nih.gov Pharmacological inhibition of TBK1 with the compound BX795 replicated this effect. nih.gov

TBK1's function in maturation is linked to its ability to phosphorylate autophagy receptors, such as p62 (also known as SQSTM1) and Optineurin (OPTN). nih.govnih.gov These receptors act as bridges, linking ubiquitinated cargo to the autophagosome membrane protein LC3. TBK1 phosphorylates p62 at Serine 403, a modification essential for the clearance of ubiquitinated substrates via autophagy. nih.gov This phosphorylation enhances the ability of the receptor to deliver cargo for degradation, thereby ensuring the efficient completion of the autophagic process. nih.govnih.gov

Mitophagy Regulation and Mitochondrial Dynamics

Mitophagy is a specialized form of selective autophagy responsible for the removal of damaged or superfluous mitochondria. wikipedia.orgnih.gov This process is vital for maintaining mitochondrial quality control and cellular health. TBK1 is a key player in orchestrating mitophagy. nih.gov

In the context of mitochondrial damage, TBK1 is recruited to the outer mitochondrial membrane where it phosphorylates autophagy receptors like OPTN. nih.gov This phosphorylation event enhances the receptor's binding affinity for ubiquitin chains on damaged mitochondria, promoting their engulfment by the autophagosome. nih.gov This ensures that dysfunctional mitochondria, which can otherwise release damaging reactive oxygen species (ROS) and pro-apoptotic factors, are efficiently cleared. wikipedia.orgnih.gov The connection between TBK1, autophagy, and mitochondrial homeostasis is also implicated in neurodegenerative diseases, where mutations in TBK1 can lead to aberrant autophagy. nih.govmdpi.com

| Process | Role of TBK1 | Key Substrates |

| Autophagosome Maturation | Promotes the transition from autophagosome to autolysosome. nih.gov | p62/SQSTM1 nih.gov |

| Mitophagy | Facilitates the selective clearance of damaged mitochondria. wikipedia.orgnih.gov | Optineurin (OPTN) nih.gov |

Preclinical Research Data on "TBK1/IKKepsilon-IN-5" is Not Available

Following a comprehensive search of scientific literature and databases, there is no publicly available preclinical research data specifically identifying or detailing the compound “this compound”. The search did yield extensive information on the biological roles of the kinases TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), which are the presumed targets of this inhibitor.

Research highlights the critical functions of TBK1 and IKKε in fundamental biological processes, including pathogen clearance, inflammatory responses, and cellular metabolism. The literature details the effects of various other dual inhibitors of TBK1 and IKKε, such as Amlexanox and BX795, in preclinical studies. These studies provide insights into the potential effects of inhibiting these kinases.

However, without specific data on "this compound," it is not possible to provide an article that adheres to the requested outline focusing solely on this compound. Information regarding its specific effects on xenophagy, inflammatory cytokine expression, immune cell function, neuroinflammation, or glucose metabolism is not present in the available resources.

Therefore, the requested article cannot be generated with scientific accuracy and adherence to the specified constraints. Further research or clarification on the identity of "this compound" would be required to fulfill this request.

Cellular Metabolism and Energy Homeostasis

Impact on Lipid Homeostasis and Energy Expenditure

The protein kinases TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) have emerged as critical regulators at the intersection of inflammation and metabolic control. Preclinical research highlights their role in governing energy storage and expenditure, particularly in the context of metabolic stress like that induced by a high-fat diet. In adipose tissue, the expression of both TBK1 and IKKε is upregulated by inflammation associated with obesity. biocompare.com These kinases contribute to a state of energy conservation by suppressing catabolic processes.

Similarly, IKKε plays a role in reducing energy expenditure, although through a distinct mechanism. It contributes to catecholamine resistance in adipocytes by phosphorylating and activating phosphodiesterase 3B (PDE3B), which in turn reduces intracellular cyclic AMP (cAMP) levels. This dampens lipolysis and thermogenesis. The inhibition of both kinases, for instance by the small molecule amlexanox, has been demonstrated to produce weight loss in obese mice by increasing energy expenditure through enhanced thermogenesis, without affecting food intake. This suggests that targeting TBK1 and IKKε can reverse the energy-storing state associated with obesity, thereby improving lipid homeostasis and increasing energy use.

Cross-talk with AMPK and mTORC1 Signaling Pathways

TBK1 and IKKε are integral nodes in the signaling network that connects cellular metabolism with inflammation and growth, exhibiting significant cross-talk with the AMPK and mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathways. TBK1 acts as a direct negative regulator of AMPK. biocompare.com In states of metabolic excess, such as those induced by a high-fat diet, TBK1 phosphorylates the AMPKα1 subunit, which inhibits its activity and consequently suppresses catabolic processes like lipid oxidation and promotes energy storage. biocompare.com

Conversely, under conditions of energy deficit or caloric restriction, AMPK can indirectly activate TBK1. This occurs through AMPK's downstream target, ULK1, which phosphorylates TBK1. biocompare.com This activation of TBK1 by the AMPK-ULK1 axis serves a secondary role to attenuate inflammation, revealing a complex, bi-directional feedback loop between energy sensing and inflammatory pathways. biocompare.com

The relationship with mTORC1, a key regulator of cell growth and anabolism, is also multifaceted. TBK1 is established as a positive regulator of the Akt-mTORC1 signaling axis. It can directly phosphorylate mTOR within the mTORC1 complex at serine 2159, enhancing its activity. Furthermore, both TBK1 and IKKε can activate Akt, a key upstream activator of mTORC1, through direct phosphorylation. However, this regulation appears to be context-dependent. For example, TBK1 promotes mTORC1 activity in response to amino acid stimulation in starved cells. The inhibition of TBK1 can lead to reduced mTORC1 signaling, which contributes to decreased lipogenesis and increased mitochondrial biogenesis, effects that are consistent with the activation of AMPK. This positions TBK1 as a crucial mediator balancing catabolic signals from AMPK and anabolic signals from mTORC1.

Cell Growth, Proliferation, and Survival Pathways

Regulation of Cell Cycle Progression

TBK1 plays a significant role in the control of cell cycle progression. Studies in various cancer cell lines have shown that the inhibition or knockdown of TBK1 leads to cell cycle arrest, primarily at the G1 phase. This arrest is associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors. For instance, TBK1 knockdown in endometrial cancer cells resulted in a significant increase in the expression of CDKN1A (encoding p21) and CDKN1B (encoding p27). These proteins are critical inhibitors of the CDKs that drive the transition from the G1 to the S phase of the cell cycle.

Furthermore, the activity of TBK1 itself appears to be regulated in a cell-cycle-dependent manner, with its activation, marked by phosphorylation at Ser-172, increasing during mitosis. This suggests that in addition to its role at the G1 checkpoint, TBK1 is involved in later phases of the cell cycle. The disruption of TBK1 function can therefore halt cellular proliferation by interfering with the fundamental machinery that governs cell division.

Anti-Apoptotic Signaling Mechanisms

TBK1 and IKKε are key contributors to pro-survival signaling pathways that protect cells from apoptosis (programmed cell death), particularly in the context of inflammation and cancer. A primary mechanism is through the activation of the NF-κB pathway, which controls the expression of numerous anti-apoptotic genes. TBK1 can directly phosphorylate the RelA/p65 subunit of NF-κB, which influences the expression of a specific subset of NF-κB target genes involved in survival.

In addition to NF-κB, TBK1 and IKKε promote survival by activating the Akt pathway, which is a central hub for anti-apoptotic signaling. Activated TBK1 can induce the phosphorylation of Akt, which in turn influences multiple downstream anti-apoptotic pathways. Furthermore, TBK1 and IKKε are essential for preventing cell death induced by tumor necrosis factor (TNF). They achieve this by phosphorylating RIPK1 within the TNF receptor signaling complex, thereby inhibiting RIPK1's kinase activity, which is required to initiate apoptosis or necroptosis. Inhibition of TBK1/IKKε can thus sensitize cells to TNF-induced death.

Role in Mitotic Processes (e.g., phosphorylation of PLK1, centrosome association)

Beyond its role in cell cycle checkpoints, TBK1 is directly involved in the mechanics of mitosis. Research has revealed that TBK1 is activated during mitosis and that its kinase activity is necessary for proper cell division. A key mitotic substrate of TBK1 is Polo-like kinase 1 (PLK1), a master regulator of mitosis that governs chromosomal segregation and spindle assembly. TBK1 directly phosphorylates PLK1, and the activation kinetics of TBK1 during the cell cycle correlate with the activating phosphorylation of PLK1 on Threonine 210. The loss of TBK1 impairs the mitotic phosphorylation of PLK1, highlighting its role as an upstream regulator.

TBK1 also localizes to the centrosome, a critical organelle for microtubule organization and spindle formation. At the centrosome, TBK1 phosphorylates key structural and regulatory proteins involved in mitosis, including CEP170 and NuMA. The phosphorylation of these substrates is crucial for their function; for example, TBK1 is required for CEP170's localization to the centrosome and its interaction with the microtubule depolymerase Kif2b. Inhibition of TBK1's association with these centrosomal proteins leads to microtubule instability and significant defects in mitotic progression.

Table of Effects of TBK1/IKKε Inhibition on Metabolic and Proliferative Pathways

| Biological Process | Key Target/Pathway | Effect of TBK1/IKKε Inhibition | Research Finding |

| Energy Expenditure | AMPK | Increased Activity | Inhibition of TBK1 removes a repressive phosphorylation on AMPK, boosting catabolism and energy expenditure. biocompare.com |

| Energy Expenditure | Thermogenesis | Increased | Inhibition of IKKε/TBK1 increases oxygen consumption and thermogenesis in adipose tissue. |

| Lipid Homeostasis | Lipogenesis | Decreased | Inhibition of TBK1/IKKε leads to decreased fat storage and attenuated hepatic steatosis. |

| Signaling Cross-talk | mTORC1 | Decreased Activity | Inhibition of the TBK1-Akt axis leads to reduced mTORC1 signaling. |

| Cell Cycle | G1/S Transition | G1 Arrest | Inhibition of TBK1 increases expression of p21 and p27, blocking cell cycle progression. |

| Apoptosis | NF-κB Survival Pathway | Sensitization to Apoptosis | Inhibition of TBK1/IKKε prevents phosphorylation of RIPK1 and RelA, increasing susceptibility to cell death. |

| Mitosis | PLK1 Phosphorylation | Decreased | Loss of TBK1 impairs the activating phosphorylation of the mitotic kinase PLK1. |

Tbk1/ikkepsilon in 5 As a Dual Kinase Inhibitor in Academic Research

Compound Profile and Target Specificity (TBK1/IKKε IC50 values)

TBK1/IKKepsilon-IN-5 is recognized as a potent and orally active dual inhibitor of TBK1 and IKKε. medchemexpress.commedchemexpress.com Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. For this compound, these values highlight its strong affinity for its targets.

| Kinase | IC50 (nM) |

| TBK1 | 1.0 |

| IKKε | 5.6 |

| Data from MedchemExpress and Selleck Chemicals. medchemexpress.comselleckchem.com |

Mechanisms of Kinase Inhibition by this compound

TBK1 and IKKε are key kinases in the innate immune response, particularly in the signaling pathways that lead to the production of type I interferons. invivogen.com The activation of these kinases often involves phosphorylation. invivogen.com Inhibitors like this compound function by blocking the catalytic activity of these kinases. For instance, a similar inhibitor, BX795, prevents the phosphorylation of TBK1/IKKε, thereby inhibiting their function. invivogen.com This inhibition can have downstream effects on various cellular processes, including inflammation, autophagy, and cell survival. invivogen.comnih.gov TBK1 activation itself is a complex process that can involve both phosphorylation by upstream kinases and trans-autophosphorylation, where one TBK1 dimer phosphorylates another. biorxiv.org

Application in In Vitro Experimental Models

Effects on Immune Cell Function (e.g., CD4+/CD8+ T cell cytokine secretion, Jurkat T-cell leukemia cells)

This compound has been shown to modulate the function of various immune cells in laboratory settings. Research indicates that treatment with this inhibitor can enhance the secretion of key cytokines by T cells.

| Cell Type | Treatment | Effect |

| Purified human CD4+ T cells | This compound (0.001-10 μM) for 24 hours | Enhanced secretion of Interleukin-2 (IL-2). medchemexpress.comselleckchem.com |

| Purified human CD8+ T cells | This compound (0.001-10 μM) for 96 hours | Enhanced secretion of Interferon-gamma (IFN-γ). medchemexpress.comselleckchem.com |

| Jurkat human T-cell leukemia cells | This compound (0.001-10 μM) for 24 hours | Enhanced secretion of IL-2. medchemexpress.comselleckchem.comselleckchem.com |

These findings suggest that inhibiting TBK1 and IKKε can influence T-cell signaling and effector functions. For example, TBK1 has been shown to negatively regulate the activation of the AKT-mTORC1 signaling axis, which is crucial for T-cell activation and migration. nih.gov

Modulation of Immune Suppressive Cytokine Elaboration by Tumor Spheroids

In the context of the tumor microenvironment, certain cytokines can suppress the anti-tumor immune response. This compound has been investigated for its ability to counteract this immunosuppression.

| Cell Model | Treatment | Effect |

| CT26 colon carcinoma cell line spheroids | This compound | Effectively blocked the elaboration of immune-suppressive cytokines without causing cytotoxicity. medchemexpress.comselleckchem.comabmole.com |

Furthermore, when combined with PD-1 blockade, the inhibitor enhanced the killing of CT26 micro-organotypic tumor spheroids (MDOTS). This enhanced killing was associated with decreased levels of immunosuppressive chemokines and cytokines such as CCL4, CCL3, and IL-1β, and an induction of cytokines involved in activating innate immune responses. selleckchem.comselleckchem.com

Impact on Cancer Cell Line Proliferation and Migration

The role of TBK1 in cancer is complex, with studies suggesting it can both promote and inhibit tumor progression depending on the context. frontiersin.orgfrontiersin.org Inhibition of TBK1 has been explored as a potential anti-cancer strategy.

Colorectal Cancer: Studies have shown that TBK1 expression is aberrantly high in colorectal cancer (CRC) and correlates with disease progression. nih.govresearchgate.net Inhibition of TBK1 in CRC cell lines, such as HCT116 and SW480, has been found to impair cell proliferation and migration. nih.govresearchgate.net For instance, knockdown of TBK1 significantly reduced the migration of HCT116 and SW480 cells in wound healing and transwell migration assays. nih.gov Another study showed that ZIC5, a protein upregulated in CRC, promotes cell proliferation and migration through CDK1/CDC25c signaling, highlighting a different pathway involved in CRC progression. archivesofmedicalscience.com

Endometrial Cancer: In endometrial cancer, low expression of TBK1 has been associated with a better prognosis. nih.govnih.gov In vitro experiments using the TBK1 inhibitor amlexanox (B1666007) or TBK1 knockdown demonstrated a significant inhibition of proliferation, cell cycle progression, and migration of endometrial cancer cells. nih.govnih.gov These effects were mediated through the AKT/NF-κB signaling pathway. nih.govnih.gov

Influence on Autophagy and Related Metabolic Pathways in Cell Culture Systems

TBK1 plays a significant role in autophagy, a cellular process for degrading and recycling damaged components. nih.gov It can phosphorylate several autophagy receptors, including p62/SQSTM1 and OPTN, to facilitate the clearance of cellular aggregates. nih.govembopress.org

Regulation of Autophagy: In colorectal cancer cells, TBK1-mediated inhibition of mTORC1 signaling induces autophagy, which in turn decreases the degradation of the glucose transporter GLUT1, thereby supporting cancer progression. nih.govresearchgate.net In melanoma cells, the TBK1/IKKε inhibitor amlexanox was found to suppress autophagy. researchgate.net

Metabolic Pathways: TBK1 is also involved in regulating metabolic pathways. In colorectal cancer, TBK1 facilitates glucose consumption by increasing GLUT1 expression and membrane translocation. nih.govresearchgate.net This suggests that inhibiting TBK1 could be a strategy to disrupt cancer cell metabolism.

Studies on IRF3 Activation and Type I IFN Production in Cell-Based Assays

TBK1 and IKKε are essential kinases in signaling pathways that lead to the production of type I interferons (IFNs). embopress.orgnih.govnih.gov They function by directly phosphorylating Interferon Regulatory Factor 3 (IRF3), a key transcription factor. uniprot.orgnih.govfrontiersin.org This phosphorylation event causes IRF3 to form a dimer, translocate to the nucleus, and activate the transcription of type I IFN genes, such as IFN-β. embopress.orguniprot.orgpnas.org The activation of TBK1 and IKKε is a critical step following the detection of pathogens by the innate immune system. embopress.orgfrontiersin.org

Given that this compound is a potent inhibitor of both TBK1 and IKKε, with IC50 values of 1.0 nM and 5.6 nM respectively, its primary mechanism in this context is the blockade of this signaling cascade. selleckchem.com By inhibiting the kinase activity of TBK1 and IKKε, the compound prevents the phosphorylation and subsequent activation of IRF3. nih.gov This disruption is expected to suppress the production of type I IFNs in response to stimuli like viral or bacterial components that typically activate these pathways. nih.gov

However, the functional outcome of TBK1/IKKε inhibition can be context-dependent. In studies involving purified human T-cells, this compound was found to enhance the secretion of IFN-γ. selleckchem.commedchemexpress.com This highlights a distinct role for these kinases in different immune cell subsets and suggests that in T-cells, TBK1/IKKε may have a role in negatively regulating certain effector functions.

| Cell Type | Pathway Component | Effect of TBK1/IKKε Inhibition | Research Finding |

| Macrophages, Fibroblasts | IRF3 | Inhibition of phosphorylation, dimerization, and nuclear translocation. uniprot.orgnih.gov | Genetic studies show TBK1 is required for IRF3 activation in response to TLR3/4 ligands. nih.gov |

| Macrophages, Fibroblasts | Type I IFN (e.g., IFN-β) | Decreased production. embopress.orgnih.gov | Inhibition of TBK1/IKKε blunts TLR-induced IFN-β production. embopress.org |

| Human T-cells (CD4+/CD8+) | IFN-γ | Enhanced secretion. selleckchem.commedchemexpress.com | This compound promotes IFN-γ secretion from purified T-cells. selleckchem.com |

| Human T-cell Leukemia (Jurkat) | IL-2 | Enhanced secretion. selleckchem.commedchemexpress.com | This compound promotes IL-2 secretion. selleckchem.com |

Application in In Vivo Preclinical Research Models

The dual inhibitor this compound and other compounds targeting these kinases have been evaluated in a range of preclinical animal models, demonstrating significant effects in immunotherapy, neuroinflammation, and metabolic diseases.

In the context of cancer immunotherapy, TBK1 has been identified as a potential immune evasion gene. nih.gov Pharmacological inhibition of TBK1/IKKε is being explored as a strategy to overcome resistance to immune checkpoint blockade. nih.govresearchgate.netresearchgate.net

Studies using this compound in syngeneic tumor models have shown that it can significantly enhance the efficacy of anti-PD-L1 therapy. selleckchem.commedchemexpress.com In Balb/c mice bearing CT26 colorectal tumors, the combination of this compound with an anti-PD-L1 antibody resulted in greater tumor growth control and prolonged survival compared to either treatment alone. selleckchem.com

A key finding from this research is the induction of long-term immunological memory. Mice that had completely cleared their tumors following the combination therapy were resistant to subsequent reimplantation of the same tumor cells (CT26), but not to a different tumor cell line (EMT-6). selleckchem.com This suggests that the treatment established a durable, tumor-specific immune memory. selleckchem.com Genetic and pharmacologic targeting of TBK1 in other models similarly enhances response to PD-1 blockade by sensitizing tumor cells to cytokine-induced cell death. nih.gov

| Animal Model | Tumor Model | Treatment | Key Findings |

| Balb/c Mice | CT26 Syngeneic | This compound + anti-PD-L1 | Enhanced tumor control and survival. selleckchem.com |

| Balb/c Mice | CT26 Syngeneic | Combination therapy followed by re-challenge | Induction of long-term immunologic memory. selleckchem.com |

| C57BL/6 Mice | B16-ova Syngeneic | TBK1 inhibitor + anti-PD-1 | Improved tumor shrinkage and increased survival. nih.gov |

| NSG Mice | Human Melanoma Xenograft | TBK1 inhibitor (Compound II) | Reduced tumor growth of TBK1/IKKε-addicted melanoma cells. researchgate.net |

Research into the role of TBK1/IKKε in neuroinflammation has utilized inhibitors like Amlexanox in mouse models of brain injury. researchgate.netnih.govnih.gov These studies reveal a critical role for the TBK1/IKKε pathway in modulating microglial responses and the broader neuroinflammatory landscape. researchgate.netnih.govnih.gov

In a cortical stab-wound injury model in mice, acute inhibition of TBK1/IKKε with Amlexanox led to a significant expansion of microglial cells. nih.govnih.gov These microglia displayed a phenotype similar to Disease-Associated Microglia (DAM), characterized by markers such as TMEM119+ and CD11c+. researchgate.netnih.gov The treatment also increased the infiltration of peripheral immune cells, including CD3+ lymphocytes and CD169+ macrophages, into the injury site. nih.govnih.gov This amplified immune response was associated with higher expression of inflammatory cytokines like IFN-γ and IL-17 and resulted in larger astroglial scars. researchgate.netnih.gov These findings suggest that the TBK1/IKKε pathway is critical for restraining neuroinflammation following acute brain injury. nih.govnih.gov

| Animal Model | Injury Model | Inhibitor Used | Impact on Microglia | Impact on Immune Infiltration & Cytokines |

| B6SJL/F1 Mice | Cortical Stab-Wound | Amlexanox | Massive expansion of microglia with a DAM-like phenotype (TMEM119+/CD11c+). researchgate.netnih.gov | Increased infiltration of CD3+ lymphocytes and CD169+ macrophages; increased IFN-γ, IL-17. nih.govnih.gov |

The inhibition of TBK1/IKKε has emerged as a potential strategy for treating diabetes by promoting the regeneration of insulin-producing β-cells. mdpi.comnih.gov Research using a specific TBK1/IKKε inhibitor, the cinnamic acid derivative PIAA, has demonstrated a conserved role for this pathway in β-cell proliferation across species. nih.gov

| Animal Model | Disease Model | Inhibitor Used | Key Findings |

| Zebrafish | Chemically-induced β-cell ablation | PIAA | Identified as a potent enhancer of β-cell regeneration. nih.gov |

| Mice | Streptozotocin (STZ)-induced diabetes | PIAA | Improved glycemic control; increased β-cell proliferation and mass; increased pancreatic insulin. nih.govnih.gov |

TBK1 and IKKε are signaling hubs that influence several key cellular pathways, including Akt/NF-κB and mTORC1, which are critical in cancer, metabolism, and inflammation. nih.govmdpi.com In various cancer models, TBK1 is known to promote cell survival by activating both the NF-κB and Akt-mTORC1 signaling axes. mdpi.comaacrjournals.orgpnas.org For instance, TBK1 can directly phosphorylate Akt, thereby promoting mTORC1 activity. mdpi.com Therefore, inhibition of TBK1/IKKε is expected to suppress these pro-survival pathways in malignant cells.

In the context of metabolic diseases, the signaling effects are more complex. Studies with the TBK1/IKKε inhibitor PIAA in pancreatic β-cells showed that it stimulated proliferation by increasing mTORC1 activity. nih.gov However, this occurred through a distinct mechanism involving increased cyclic AMP (cAMP) and activation of protein kinase A (PKA), indicating a different signaling network in this cell type compared to cancer cells. nih.gov

In models of obesity, the metabolic benefits of the TBK1/IKKε inhibitor Amlexanox were linked to increased energy expenditure mediated by Fibroblast Growth Factor 21 (FGF21) and suppression of liver glucose production via STAT3 activation, highlighting further diversity in downstream signaling depending on the tissue and physiological state. jci.org

| Model System | Downstream Pathway | Effect of TBK1/IKKε Inhibition | Notes |

| Cancer Cells | Akt / mTORC1 | Inhibition of pathway activation. mdpi.comaacrjournals.org | TBK1 can directly phosphorylate Akt and mTOR. embopress.orgmdpi.com |

| Cancer Cells | NF-κB | Inhibition of pro-survival signaling. researchgate.netmdpi.com | TBK1 can phosphorylate NF-κB subunits to promote activity. mdpi.com |

| Pancreatic β-cells (in vivo/in vitro) | cAMP-PKA-mTORC1 | Pathway activation leading to proliferation. nih.gov | Mediated by the inhibitor PIAA. nih.gov |

| Obese Mice (Adipose/Liver) | FGF21 / IL-6-STAT3 | Increased energy expenditure and reduced gluconeogenesis. jci.org | Mediated by the inhibitor Amlexanox. jci.org |

Future Research Directions and Unresolved Questions in Tbk1/ikkε Biology

Dissecting Context-Dependent and Cell-Specific Roles of TBK1 and IKKε

A significant challenge in understanding TBK1 and IKKε is that their functions are highly dependent on the specific cell type and cellular context. While TBK1 is constitutively expressed in most cell types, IKKε expression is more restricted and can be induced by inflammatory stimuli like lipopolysaccharides (LPS). mdpi.com This differential expression pattern is a key determinant of their specific roles. For instance, in dendritic cells (DCs), TBK1 is crucial for maintaining T-cell homeostasis and preventing autoimmunity; its deletion in DCs leads to enhanced anti-tumor immunity. rupress.org In contrast, T-cell-specific ablation of TBK1 promotes CD4 T-cell activation.

Future research must continue to dissect these cell-specific functions. It is still not fully understood why the substrate specificity of activated IKKε appears to be context-dependent, varying with the cell type and the nature of the activating signal. Unraveling whether distinct forms of the activated kinases exist or if tissue-specific cofactors dictate their substrate choice is a key unresolved question. The development of highly selective, cell-specific inhibitors of TBK1 and IKKε is a critical future direction, as broad inhibition could have unpredictable outcomes due to the kinases' differing roles in various cells. mdpi.com

Identification of Novel Physiological and Pathological Substrates

TBK1 and IKKε phosphorylate a range of substrates to exert their effects. Well-known targets include transcription factors like IRF3 and IRF7, which are essential for the type I interferon response, as well as components of the NF-κB pathway. frontiersin.org Other identified substrates include autophagy receptors like optineurin (OPTN) and p62/SQSTM1, the kinase Akt, and the metabolic regulator mTOR. nih.govfrontiersin.orgnih.govembopress.org

However, the full spectrum of TBK1/IKKε substrates is likely far broader and remains to be fully elucidated. nih.gov The diverse processes regulated by these kinases, from innate immunity and autophagy to cell proliferation and metabolism, suggest the existence of numerous unidentified targets. cas.orgresearchgate.net Future research will need to employ advanced proteomic techniques, such as quantitative phosphoproteomics, to systematically identify novel substrates in different physiological and pathological states. rupress.org Identifying these new targets is essential for understanding how TBK1 and IKKε execute their diverse and sometimes contradictory functions. nih.govnih.gov For example, the specific downstream targets of TBK1 in ICOS signaling in T cells have not yet been identified. frontiersin.org

Development of Advanced Experimental Systems for Investigating TBK1/IKKε Dynamics

Investigating the dynamic and multifaceted roles of TBK1/IKKε requires sophisticated experimental models. While conventional knockout mice for TBK1 are embryonically lethal, the development of cell-specific knockout and kinase-inactive knock-in mouse models has been invaluable. rupress.orgwikipedia.orgnih.gov These models have allowed researchers to probe the tissue-specific functions of these kinases and have revealed, for instance, that IKKε can compensate for the loss of TBK1 kinase activity to prevent inflammation in certain tissues. nih.gov

Future research will benefit from the expanded use of even more advanced systems. Patient-derived tumor organoids (PDOs) and microfluidic 3D culture systems, such as microfluidic droplets of organoid-forming matrix (MDOTS), are emerging as powerful platforms for studying immune-cancer cell interactions and testing therapeutic responses in a patient-specific manner. researchgate.net These systems can preserve the complexity of the tumor microenvironment, including autologous immune cells, providing a more relevant context for studying TBK1/IKKε inhibitors. researchgate.net Additionally, high-throughput screening methods like CRISPR screens and quantitative phosphoproteomics will continue to be essential for identifying new regulators, substrates, and therapeutic vulnerabilities related to the TBK1/IKKε pathway. nih.govrupress.org

Understanding the Paradoxical Functions of TBK1/IKKε in Disease Pathogenesis

One of the most intriguing aspects of TBK1/IKKε biology is their paradoxical role in various diseases, where they can be both beneficial and detrimental. A key future challenge is to understand the molecular switches that determine these opposing outcomes.

In oncology, TBK1/IKKε are a double-edged sword. frontiersin.org On one hand, their aberrant activation can promote the proliferation and survival of cancer cells, particularly in tumors with activating KRAS mutations. researchgate.netfrontiersin.org TBK1 can drive oncogenesis by activating pro-survival pathways like NF-κB and Akt. nih.govnih.gov

On the other hand, TBK1 is a pivotal node in the innate immune system, mediating anti-tumor immunity primarily through the production of type I interferons (IFNs). frontiersin.orgresearchgate.net The TBK1-IFN pathway can enhance the activation of immune cells and promote cancer cell apoptosis. frontiersin.orgnih.gov This anti-tumor function is highlighted by findings that inhibiting TBK1/IKKε can sensitize tumors to immune checkpoint blockade therapies. nih.govmdpi.comnih.gov This dual functionality means that the context of the tumor and its microenvironment is critical. frontiersin.org Future research must focus on understanding how to selectively inhibit the pro-tumorigenic functions of TBK1/IKKε while preserving or enhancing their anti-tumor immune activities to maximize therapeutic benefit. frontiersin.orgmdpi.com

The roles of TBK1/IKKε in neurodegenerative and autoimmune diseases are similarly complex. Loss-of-function mutations in TBK1 are linked to neurodegenerative disorders like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia. cas.orgwikipedia.org This is partly attributed to impaired autophagy, a process regulated by TBK1 that is critical for clearing aggregated proteins in neurons. nih.govfrontiersin.org Conversely, complete loss of TBK1 in humans does not cause severe viral infections but instead leads to a severe systemic autoinflammatory disease driven by TNF-induced cell death, which can be treated with TNF-blocking agents. researchgate.net

In autoimmune diseases like systemic lupus erythematosus (SLE), TBK1 activity is often elevated and contributes to pathogenesis by driving the production of type I IFNs and other inflammatory molecules. nih.govcas.org Therefore, TBK1 can contribute to disease through both loss-of-function (neurodegeneration) and gain-of-function (autoinflammation/autoimmunity) mechanisms. nih.govfrontiersin.orgresearchgate.net A major unresolved question is how these different outcomes are determined at a molecular level. Elucidating these mechanisms is essential for developing targeted therapies, as inhibiting TBK1 could be beneficial for certain autoimmune conditions but potentially harmful in the context of neurodegeneration. wikipedia.org

Data Tables

Table 1: Properties of TBK1/IKKepsilon-IN-5

| Property | Value | Source |

| Synonyms | Compound 1 | frontiersin.org |

| Target | TBK1 / IKKε (dual inhibitor) | frontiersin.org |

| IC₅₀ (TBK1) | 1.0 nM | frontiersin.org |

| IC₅₀ (IKKε) | 5.6 nM | frontiersin.org |

| CAS Number | 1893397-65-3 | N/A |

| Primary Application | Research in cancer immunity | Current time information in Washington, DC, US. |

Dual Roles in Cancer Progression and Anti-Cancer Immunity

Exploration of TBK1/IKKε as Nodes for Biological Pathway Integration

TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), often referred to as the non-canonical IκB kinases, have emerged as critical integrators of diverse cellular signaling pathways. Their strategic position allows them to receive and process signals from a multitude of upstream sensors and, in turn, modulate a wide array of downstream biological processes. This function places them at the crossroads of innate immunity, inflammation, autophagy, metabolism, and cell survival, making them pivotal nodes for biological pathway integration. mdpi.comnih.govfrontiersin.org Research using inhibitors like this compound, a potent dual inhibitor with IC50 values of 1.0 nM and 5.6 nM for TBK1 and IKKε respectively, has been instrumental in dissecting these complex interactions. mdpi.commdpi.compnas.orgnih.gov

The role of TBK1 and IKKε extends far beyond their initial characterization in antiviral defense. They are now understood to be central hubs that coordinate cellular responses to both pathogenic threats and sterile stressors. Inflammatory mediators and pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), can engage the TBK1/IKKε node to orchestrate both antiviral and inflammatory gene expression programs. nih.govfrontiersin.org This integration is crucial for a balanced and effective immune response.

Crosstalk with Canonical NF-κB and IRF Pathways

A primary function of TBK1/IKKε is the coordinated activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-κB (NF-κB), two transcription factors essential for the innate immune response. nih.gova-z.lu Upon activation by upstream signals, such as those from Toll-like receptor 3 (TLR3) or the cGAS-STING pathway, TBK1/IKKε phosphorylate IRF3, leading to its dimerization and nuclear translocation to induce the expression of type I interferons (IFNs). pnas.orgnih.govtandfonline.com

Simultaneously, TBK1/IKKε are deeply integrated with the canonical NF-κB pathway. There is significant crosstalk between the non-canonical (TBK1/IKKε) and canonical (IKKα/IKKβ) kinases. pnas.org The canonical IKKs can activate TBK1/IKKε, and conversely, activated TBK1/IKKε can phosphorylate and inhibit the canonical IKK complex, establishing a negative feedback loop that prevents hyperinflammation. pnas.org This reciprocal regulation is facilitated by adaptor proteins like TANK (TRAF-associated NF-κB activator) and is essential for limiting the strength of TLR signaling. pnas.org This intricate interplay highlights TBK1/IKKε as key regulators that balance pro-inflammatory and antiviral responses.

Integration of Innate Immunity and Autophagy

TBK1 serves as a direct molecular link between the innate immune system and the cellular process of autophagy. researchgate.netnih.gov This connection is vital for the clearance of intracellular pathogens (a process known as xenophagy) and the removal of damaged organelles like mitochondria (mitophagy). nih.gov TBK1 mediates this crosstalk by directly phosphorylating autophagy adaptors, such as Optineurin (OPTN) and p62/SQSTM1. tandfonline.comnih.gov For instance, following bacterial invasion, activated TBK1 phosphorylates OPTN, which enhances its interaction with ATG8 proteins on the autophagosome membrane, thereby targeting the bacteria for degradation. nih.gov Similarly, STING-mediated activation of TBK1 leads to p62 phosphorylation, which in turn facilitates the autophagic degradation of STING itself in a self-limiting feedback loop. tandfonline.comnih.gov This functional integration underscores a sophisticated mechanism where the cell's defense signaling directly co-opts its recycling machinery to eliminate threats and maintain homeostasis.

Convergence with AKT-mTOR Metabolic Signaling

A growing body of research has established TBK1/IKKε as important regulators of the AKT-mTOR signaling axis, a central pathway controlling cell growth, proliferation, and metabolism. mdpi.com TBK1 can directly phosphorylate the mTOR protein, a core component of two distinct complexes, mTORC1 and mTORC2. biorxiv.orgnih.gov This phosphorylation can enhance the activity of both complexes, subsequently influencing downstream signaling. mdpi.combiorxiv.org

The activation of mTORC2 by TBK1 is particularly significant as mTORC2 is a primary kinase for AKT. pnas.org Studies have shown that TBK1/IKKε can phosphorylate AKT on key residues, promoting its robust activation. mdpi.compnas.org This provides an alternative, mTORC2-independent mechanism for AKT activation in some contexts. frontiersin.org This integration of innate immune signaling with the AKT-mTOR network allows cells to couple their metabolic state and proliferative capacity with the detection of danger signals, ensuring that resources are appropriately allocated during an immune response or under conditions of cellular stress.

The table below summarizes the key pathways that intersect with TBK1/IKKε signaling, illustrating their role as central integration nodes.

| Interacting Pathway | Key Mediators & Substrates | Biological Outcome |

| Innate Immunity (IRF) | IRF3, IRF7, STING | Production of Type I Interferons, Antiviral Defense |

| Inflammation (NF-κB) | IKKα, IKKβ, p65/RelA, TANK | Regulation of Inflammatory Cytokine Production, Feedback Control |

| Autophagy | OPTN, p62/SQSTM1, LC3 | Xenophagy, Mitophagy, Clearance of Pathogens & Damaged Organelles |

| Metabolism & Growth (AKT/mTOR) | AKT, mTOR (mTORC1/mTORC2), GSK3α | Regulation of Cell Proliferation, Survival, and Metabolism |

The exploration of TBK1/IKKε as signaling hubs reveals a highly sophisticated network where cellular defense, recycling, and metabolism are deeply intertwined. Future research will likely uncover further connections and regulatory mechanisms, solidifying the role of these kinases as master integrators of cellular responses. Understanding this complex crosstalk is paramount for developing targeted therapies for a range of diseases, from autoimmune disorders to cancer.

Q & A

Q. What criteria determine the suitability of this compound for long-term toxicity studies?

- Methodological Answer : Conduct subacute toxicity assays in rodents (28-day dosing) with histopathological evaluation of major organs. Monitor biomarkers of hepatic/renal function. Compare with structurally related compounds to infer class-specific liabilities .

Data Analysis & Interpretation

Q. How are dose-response curves for this compound analyzed to account for non-linear kinetics?

Q. What statistical methods address variability in high-content screening data for this compound?

Q. How can researchers differentiate between on-target and off-target transcriptional changes induced by this compound?

- Methodological Answer : Perform RNA-seq in parallel with CRISPR-mediated TBK1/IKKε knockout cells. Use gene set enrichment analysis (GSEA) to identify overlapping pathways. Validate with rescue experiments (e.g., overexpression of wild-type vs. kinase-dead mutants) .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical use of animal models in this compound studies?

Q. How do researchers validate the reproducibility of this compound’s effects across independent laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.